N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodophenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POANHIHDLGVYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877239 | |
| Record name | N-(M-IPH)3-N'-PIPERIDINOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-91-7 | |
| Record name | N-(M-IPH)3-N'-PIPERIDINOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Approaches to the Synthesis of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
The synthesis of this compound is most commonly achieved through a two-step sequence. This involves the initial formation of an N-aryl-α-haloacetamide intermediate, followed by a nucleophilic substitution with piperidine (B6355638). An alternative, more direct approach involves the direct amidation of 3-iodoaniline (B1194756) with a pre-functionalized piperidine-containing carboxylic acid.
Exploration of Precursor Selection and Optimization Strategies
The selection of appropriate starting materials is critical for an efficient synthesis. The primary precursors for the most common synthetic route are 3-iodoaniline, chloroacetyl chloride, and piperidine.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| 3-Iodoaniline | Provides the N-(3-iodophenyl) core structure. |
| Chloroacetyl Chloride | Acts as the acylating agent to form the acetamide (B32628) backbone and introduces the reactive chloro group. |
| Piperidine | Serves as the nucleophile to displace the chloride and form the piperidine-1-yl moiety. |
| 2-(Piperidin-1-yl)acetic acid | An alternative precursor for direct amidation with 3-iodoaniline. |
Optimization strategies focus on the purity of these precursors and the careful control of reaction conditions to minimize side reactions, such as over-alkylation or unwanted side-product formation.
Analysis of Reaction Conditions and Yield Enhancement Protocols
The formation of the amide bond between 3-iodoaniline and the acetyl moiety is a pivotal step. A widely used method is the acylation of 3-iodoaniline with chloroacetyl chloride. researchgate.net This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net
Alternatively, direct amidation of 3-iodoaniline with 2-(piperidin-1-yl)acetic acid can be employed. This approach necessitates the use of coupling reagents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. umich.edu
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Key Features |
| DCC | Carbodiimide | Cost-effective, but can form insoluble urea (B33335) byproducts. |
| EDC | Carbodiimide | Water-soluble urea byproduct, facilitating easier purification. nih.gov |
| HATU | Uronium/Aminium | High coupling efficiency, even with sterically hindered substrates. umich.edu |
| PyBOP | Phosphonium | Generates OBt active esters, widely used in peptide synthesis. umich.edu |
Yield enhancement in these reactions is often achieved by careful control of temperature, typically starting at 0°C and allowing the reaction to proceed to room temperature, and by ensuring anhydrous conditions to prevent hydrolysis of the activated species.
The 3-iodophenyl group is introduced through the use of 3-iodoaniline as a primary precursor. The synthesis of 3-iodoaniline itself can be accomplished through various methods, including the diazotization of 3-aminoaniline followed by a Sandmeyer-type reaction with potassium iodide. The integrity of the carbon-iodine bond is generally robust under the conditions of amide formation.
In the most common synthetic route, the piperidine ring is incorporated via a nucleophilic substitution reaction. The intermediate, N-(3-iodophenyl)-2-chloroacetamide, is reacted with piperidine. researchgate.net This reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to scavenge the generated acid. The addition of a catalytic amount of potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction, converting the chloroacetamide to the more reactive iodoacetamide. nih.gov
The formation of the piperidine ring itself is not a part of this synthetic sequence; rather, a pre-formed piperidine is utilized. The synthesis of piperidine and its derivatives is a well-established area of organic chemistry, with numerous methods available for its construction. ekb.eg
Evaluation of Catalyst Systems and Ligand Effects in Coupling Reactions
While the direct acylation with chloroacetyl chloride does not require a catalyst, the alternative direct amidation of 3-iodoaniline with 2-(piperidin-1-yl)acetic acid can be facilitated by catalytic methods. Palladium-catalyzed amidation reactions have become increasingly prevalent. researchgate.net In such reactions, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in conjunction with a phosphine (B1218219) ligand. The choice of ligand is crucial and can significantly impact the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, are often employed to facilitate the catalytic cycle. researchgate.net The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For the amination of aryl halides, ligands can affect the selectivity and reactivity of the palladium catalyst. purdue.edunih.gov
Functional Group Interconversions and Derivatization Strategies
The strategic modification of this compound allows for the systematic investigation of structure-activity relationships. Derivatization can be targeted at three primary locations: the iodophenyl moiety, the piperidine ring, and the acetamide linker.
The iodine atom on the phenyl ring is a versatile functional group that serves as a key handle for a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. evitachem.com These reactions enable the introduction of diverse substituents at the 3-position of the phenyl ring, allowing for the synthesis of a broad library of analogs. evitachem.com
Common derivatization strategies at this position include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds and introducing new aryl or vinyl groups.
Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to analogs with extended conjugation or different side chains. evitachem.com
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives. evitachem.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary or secondary amines at the iodo-position.
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl iodides unless activated by strong electron-withdrawing groups, this pathway can be used with potent nucleophiles to replace the iodine atom. evitachem.com
| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Biphenyl or stilbene (B7821643) analogs |
| Heck | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) | Styrenyl analogs |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Arylalkyne analogs |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N (Aryl-Amine) | N-Aryl amine analogs |
The piperidine ring is a prevalent scaffold in medicinal chemistry, and its modification can significantly impact a molecule's properties. semanticscholar.orgresearchgate.net Strategies for altering this system in analogs of this compound can be broadly categorized into two approaches: building from a modified precursor or direct functionalization.
Synthesis from Substituted Precursors: A common strategy involves the hydrogenation of substituted pyridine precursors. semanticscholar.orgmdpi.com By starting with a functionalized pyridine, various substituents can be installed around the ring, which are then carried into the final piperidine structure after reduction. This allows for the synthesis of analogs with alkyl, aryl, or functional groups at positions 2, 3, or 4 of the piperidine ring. mdpi.com
Direct Functionalization: Modern synthetic methods allow for the direct C-H functionalization of the piperidine ring, although this can be challenging due to the relative inertness of C-H bonds. Metal-catalyzed reactions can be employed to introduce substituents directly onto the pre-formed piperidine scaffold. researchgate.netnih.gov
Alternative Ring Systems: Analogs can be synthesized by replacing the piperidine ring with other cyclic amines, such as pyrrolidine, morpholine, or piperazine (B1678402), to explore the impact of ring size and the presence of additional heteroatoms. researchgate.net The synthesis of piperazinyl acetamide analogs, for example, has been documented. uni.lu
The acetamide linker is crucial for connecting the aromatic and heterocyclic moieties. Its length, rigidity, and hydrogen-bonding capabilities can be altered to fine-tune molecular properties.
Chain Length Modification: Analogs can be synthesized by using different halo-acylating agents in the initial synthetic step. For example, using 3-chloropropionyl chloride instead of 2-chloroacetyl chloride would result in a longer, more flexible propionamide (B166681) linker.
Substitution on the Alpha-Carbon: Introducing substituents on the carbon atom adjacent to the carbonyl group can create chiral centers and introduce steric bulk. This can be achieved by starting with a substituted α-halo acid derivative.
Amide Bond Isosteres: The amide bond can be replaced with isosteres such as esters, sulfonamides, or reverse amides to alter the compound's electronic properties and metabolic stability. For instance, the synthesis of benzofuran-2-carboxamides involves similar N-alkylation and amide formation steps that could be adapted for this purpose. nih.gov
Application of Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles is increasingly important in pharmaceutical and chemical synthesis to minimize environmental impact. unife.itresearchgate.net For a molecule like this compound, the synthesis, which typically involves the acylation of 3-iodoaniline with a 2-(piperidin-1-yl)acetyl derivative, can be optimized according to these principles.
Waste Prevention: Designing synthetic routes to minimize byproducts. One-pot reactions, where multiple steps are performed in the same vessel, can reduce waste from intermediate purification steps. unibo.it
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents: Solvents contribute significantly to the waste generated in chemical processes. researchgate.net Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc), water, or 2-methyltetrahydrofuran (B130290) is a key goal. unibo.it Catalyst-free synthesis in water has been demonstrated for some acetamide derivatives. researchgate.net
Energy Efficiency: Employing methods that reduce energy consumption is a core principle. edu.krd Microwave-assisted synthesis, for example, can dramatically shorten reaction times and lower energy requirements compared to conventional heating. researchgate.net
Use of Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The palladium-catalyzed reactions mentioned previously are excellent examples, as the catalyst is used in small amounts and can often be recycled. edu.krd
Advanced Analytical Methodologies for Purity and Identity Confirmation
Confirming the identity, structure, and purity of this compound and its derivatives is essential. This is achieved through a combination of high-resolution spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons and their connectivity, while Carbon-13 (¹³C) NMR reveals the number and electronic environment of carbon atoms. The analysis of related N-aryl acetamides serves as a reference for interpreting these spectra. nih.gov
2D NMR: Two-dimensional NMR experiments are crucial for confirming the complex connectivity of the molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which helps to map out the spin systems within the piperidine ring and the aromatic moiety.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule (e.g., linking the acetamide CH₂ group to both the piperidine ring and the carbonyl carbon).
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition. The measured mass is typically compared to the theoretical mass calculated from the molecular formula, with a difference of less than 5 ppm considered confirmation.
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 7.0-8.0 ppm range, showing splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. |
| Amide Proton (NH) | A broad singlet, typically in the δ 8.0-9.5 ppm range. | |
| Acetamide CH₂ | A singlet around δ 3.0-3.5 ppm. | |
| Piperidine Protons | Multiple overlapping signals in the δ 1.5-2.8 ppm range. | |
| ¹³C NMR | Aromatic Carbons | Signals in the δ 115-140 ppm range, with the carbon bearing the iodine (C-I) appearing at a lower field (~δ 95 ppm). |
| Carbonyl Carbon (C=O) | A signal around δ 168-172 ppm. | |
| Piperidine & Acetamide Carbons | Signals in the δ 25-65 ppm range. | |
| HRMS (ESI+) | [M+H]⁺ Ion | Calculated m/z for C₁₃H₁₈IN₂O⁺: 345.0458. The measured value should be within ± 5 ppm of this value. |
Chromatographic Methods for Isolation and Purity Assessment
The isolation and purification of this compound, along with the assessment of its purity, are critical steps following its synthesis. Chromatographic techniques are fundamental to achieving the high degree of purity required for analytical characterization and further applications. The selection of an appropriate chromatographic method depends on the scale of the purification and the nature of the impurities present. Commonly employed methods for analogous N-aryl acetamide compounds include thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).
Thin-Layer Chromatography (TLC):
Thin-layer chromatography is a widely used, rapid, and cost-effective technique for monitoring the progress of a reaction and for the preliminary assessment of the purity of the synthesized this compound. It also aids in the development of optimal solvent systems for column chromatography. For N-aryl acetamide derivatives, silica (B1680970) gel 60 F254 pre-coated aluminum sheets are commonly utilized as the stationary phase. nih.gov The separation is achieved based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. The choice of the developing system is crucial for effective separation.
A typical procedure involves dissolving a small sample of the crude product in a suitable solvent, spotting it onto the TLC plate, and developing the plate in a chamber containing the mobile phase. After development, the plate is visualized under UV light (typically at 254 nm) or by using an appropriate staining agent to reveal the separated spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for identification purposes.
The following table outlines representative developing systems used for the TLC analysis of structurally similar acetamide compounds. nih.gov
| Mobile Phase Composition (v/v) | Typical Application |
| Dichloromethane:Methanol (9:0.2) | Monitoring reaction progress |
| Dichloromethane:Methanol (9:0.3) | Purity assessment |
| Dichloromethane:Methanol (9:0.5) | Developing conditions for column chromatography |
Column Chromatography:
For the preparative scale purification of this compound, flash column chromatography is a standard and effective method. This technique utilizes a glass column packed with a stationary phase, typically silica gel, through which the crude product is passed along with a solvent system (eluent). The separation is based on the same principles as TLC, with different components of the mixture moving through the column at different rates depending on their affinity for the stationary and mobile phases.
The selection of the eluent system is guided by the results obtained from TLC analysis. A solvent system that provides a good separation of the desired product from its impurities on a TLC plate is likely to be effective for column chromatography. A common eluent system for acetamide derivatives is a mixture of hexane (B92381) and ethyl acetate. amazonaws.com By gradually increasing the polarity of the eluent (gradient elution), a more efficient separation can often be achieved. Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the final purity assessment of this compound. It offers high resolution, sensitivity, and reproducibility. The technique can also be adapted for preparative separations to obtain highly pure material.
For closely related compounds such as N-(4-iodophenyl)acetamide, a reverse-phase HPLC method has been described. sielc.com In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. This method is well-suited for the analysis of moderately polar compounds like N-aryl acetamides.
The following table details a representative HPLC method for a structurally similar compound, which could be adapted for the analysis of this compound. sielc.com
| Parameter | Condition |
| Column | Newcrom R1 (a reverse-phase column) |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |
| Detection | UV detection |
| Application | Purity assessment, isolation of impurities, preparative separation |
For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can enable faster analysis times in ultra-high-performance liquid chromatography (UPLC) systems. sielc.com Purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. LC/MS (Liquid Chromatography-Mass Spectrometry) can also be employed to confirm the identity and purity of the compound, as demonstrated for a series of 2-phenyl-N-(2-(piperidin-1-yl)phenyl)acetamides. amazonaws.com
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Elucidating Molecular Architecture and Dynamics
Detailed analysis of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide, a substituted acetamide (B32628) derivative, necessitates a multi-faceted approach employing various spectroscopic techniques. These methods provide a comprehensive understanding of its molecular structure, from atomic connectivity and functional group identification to its dynamic behavior in solution.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in assigning all proton and carbon signals and confirming the compound's constitution.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-iodophenyl ring, the methylene (B1212753) protons of the acetamide group, and the protons of the piperidine (B6355638) ring. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3-disubstitution pattern. The piperidine protons would likely exhibit complex multiplets due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the iodinated aromatic ring, and the carbons of the piperidine ring.
Conformational Exchange and Dynamic NMR
The piperidine ring in this compound can undergo a chair-to-chair ring flip. This conformational exchange can often be studied using variable-temperature NMR experiments. At room temperature, this process might be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons of the piperidine ring. However, by lowering the temperature, this ring inversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons, a phenomenon known as signal coalescence and decoalescence. The energy barrier for this conformational change could then be calculated using the Eyring equation, providing valuable insight into the molecule's dynamic behavior.
Solution-State Conformation and Intermolecular Interactions
The preferred conformation of the molecule in solution can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure. For instance, NOE correlations could be observed between the methylene protons of the acetamide group and the protons of the piperidine ring, or between the amide proton and the aromatic protons, helping to define the orientation of the side chain relative to the aromatic ring.
Furthermore, the chemical shifts of the amide proton can be sensitive to the solvent and concentration, which can provide clues about intermolecular hydrogen bonding. In polar aprotic solvents, this compound could form dimers or larger aggregates through hydrogen bonding between the amide N-H and the carbonyl oxygen.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. The C-N stretching vibrations of the amide and the piperidine ring would also be present. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-I stretching vibration would appear at lower frequencies.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C-I bond would likely give rise to strong Raman signals, as they involve significant changes in polarizability.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-N | Stretching | 1000-1350 |
| C-I | Stretching | 500-600 |
Advanced Mass Spectrometry for Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺• would be observed, and its isotopic pattern would be influenced by the presence of iodine. Common fragmentation pathways would likely involve the cleavage of the amide bond and the bonds within the piperidine ring.
Key expected fragments would include:
The 3-iodoaniline (B1194756) cation radical, resulting from cleavage of the bond between the carbonyl carbon and the nitrogen.
The piperidin-1-yl-acetyl cation.
Loss of the piperidine ring.
Loss of the iodine atom.
Tandem mass spectrometry (MS/MS) experiments could be performed on the molecular ion or specific fragment ions to further elucidate the fragmentation pathways and confirm the connectivity of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Structure | Description |
| [C₁₃H₁₇IN₂O]⁺• | Molecular Ion |
| [C₆H₅IN]⁺• | 3-iodoaniline cation radical |
| [C₇H₁₂NO]⁺ | Piperidin-1-yl-acetyl cation |
| [C₈H₈INO]⁺• | Fragment from loss of piperidine |
| [C₁₃H₁₇N₂O]⁺ | Fragment from loss of iodine |
X-ray Crystallography and Solid-State Structural Investigations
While solution-state techniques provide information about the dynamic nature of a molecule, X-ray crystallography offers a precise and static picture of the molecular structure in the solid state. If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles.
This analysis would definitively establish the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the 3-iodophenyl ring and the piperidin-1-yl-acetamide side chain. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules, which dictate the supramolecular architecture in the solid state. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. The C-I···O or C-I···N halogen bonding is another potential intermolecular interaction that could be observed in the solid-state structure.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide. DFT calculations are instrumental in predicting ground state properties, which are crucial for understanding the molecule's stability and reactivity.
A key application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.
For this compound, a geometry optimization would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. The relative orientation of the iodophenyl ring and the piperidinylacetamide group would be determined by steric and electronic interactions. Hypothetical optimized geometric parameters are presented in Table 1.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are hypothetical values based on typical geometries of similar molecular fragments.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-I (Aromatic) | 2.10 | |
| C-C (Aromatic) | 1.39 - 1.40 | |
| C-N (Amide) | 1.35 | |
| C=O (Amide) | 1.23 | |
| N-C (Piperidine) | 1.47 | |
| C-C (Piperidine) | 1.53 - 1.54 | |
| Bond Angles (°) | ||
| C-C-I (Aromatic) | 119 - 121 | |
| C-N-C (Amide) | 122 | |
| O=C-N (Amide) | 123 | |
| C-N-C (Piperidine) | 112 | |
| Dihedral Angles (°) | ||
| C(ar)-C(ar)-N-C(amide) | ~30-60 | |
| C(amide)-N-C(piperidine)-C(piperidine) | ~170-180 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring and the nitrogen atom of the piperidine ring, which have lone pairs of electrons. The LUMO is likely to be distributed over the acetamide (B32628) group and the iodophenyl ring, particularly the C-I bond, which can act as an electron acceptor. The HOMO-LUMO gap would indicate the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values.)
| Orbital | Predicted Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen of the acetamide group due to its high electronegativity and lone pairs. The area around the iodine atom would also exhibit some negative potential. Regions of positive potential (blue) would likely be found around the amide hydrogen (N-H) and the hydrogen atoms on the piperidine and phenyl rings, indicating their potential for acting as hydrogen bond donors. This analysis is valuable for predicting intermolecular interactions, such as how the molecule might bind to a biological target.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure. researchgate.net
While computationally more demanding than DFT, ab initio calculations could be employed for this compound to obtain more precise values for properties like electron correlation energies, ionization potentials, and electron affinities. For a molecule of this size, methods like MP2 could be feasible for refining the understanding of its electronic properties and intermolecular interaction energies, providing a benchmark against which DFT results can be compared.
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign specific absorption bands to particular functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure. researchgate.net
Table 3: Predicted Spectroscopic Parameters for this compound (Note: These are hypothetical values based on typical ranges for the functional groups present.)
| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |
| IR Frequencies (cm⁻¹) | ||
| N-H stretch (amide) | ~3300 | |
| C-H stretch (aromatic) | ~3100-3000 | |
| C-H stretch (aliphatic) | ~2950-2850 | |
| C=O stretch (amide) | ~1670 | |
| C-N stretch | ~1250 | |
| ¹H NMR Chemical Shifts (ppm) | ||
| N-H (amide) | ~8.0-9.0 | |
| C-H (aromatic) | ~7.0-8.0 | |
| -CH₂- (acetamide) | ~3.0-3.5 | |
| -CH₂- (piperidine, adjacent to N) | ~2.5-3.0 | |
| -CH₂- (piperidine) | ~1.5-1.8 | |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C=O (amide) | ~170-175 | |
| C-I (aromatic) | ~90-100 | |
| C (aromatic) | ~120-140 | |
| -CH₂- (acetamide) | ~60-65 | |
| -CH₂- (piperidine, adjacent to N) | ~50-55 | |
| -CH₂- (piperidine) | ~20-30 |
Density Functional Theory (DFT) Studies on Ground State Properties
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are fundamental to understanding the three-dimensional structure and dynamic behavior of molecules. These techniques are essential for predicting how a compound like this compound might behave in a biological system.
Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing a detailed view of conformational stability and flexibility. For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to predict its dynamic behavior.
The primary goal would be to identify the most stable, low-energy conformations of the molecule. Key areas of flexibility, such as the bond connecting the piperidine ring to the acetamide group and the rotation around the amide bond, would be of particular interest. The simulation would track atomic movements, revealing how different parts of the molecule interact and rearrange. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. Research on other flexible molecules, such as N-methylacetamide, has demonstrated that MD simulations can effectively probe hydrogen bond dynamics and solute-solvent interactions, which are key to conformational stability.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves docking the molecule into the binding site of a hypothetical or known biological target, such as an enzyme or receptor.
The methodology involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site. This function calculates a score representing the binding affinity.
The results would predict the most likely binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom). For instance, studies on other acetamide derivatives have successfully used docking to reveal interactions with key amino acid residues, correlating docking scores with biological activity. These predictions are fundamental for structure-based drug design, guiding the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, a QSAR study would aim to create a predictive model for a specific biological activity.
The development of a QSAR model involves several steps:
Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, and electronic properties) are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For piperidine-containing compounds, QSAR studies have successfully identified key structural features that influence their activity. For example, parameters related to hydrophobicity, steric bulk, and electronic properties of substituents on the phenyl ring are often found to be significant. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound.
Mechanistic Insights from Computational Studies (e.g., reaction pathways, transition states)
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent reactions, quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be employed.
These studies would involve:
Mapping Reaction Pathways: Calculating the energy of the system as the reactants are converted into products.
Identifying Intermediates and Transition States: Locating the structures of any stable intermediates and the high-energy transition states that connect them.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
This information provides a detailed, atomistic understanding of the reaction mechanism, which can be used to optimize reaction conditions, improve yields, and predict the formation of byproducts. For example, understanding the Eschweiler-Clarke reaction, which can be used to modify piperidine rings, has been aided by computational analysis of its mechanism.
Computational Design of Novel Analogs and Derivatives Based on Theoretical Predictions
The ultimate goal of these computational investigations is to guide the design of new molecules with improved properties. The insights gained from molecular docking, QSAR, and mechanistic studies can be integrated into a rational design strategy.
Based on the theoretical predictions, novel analogs of this compound could be designed by:
Modifying Substituents: Based on QSAR and docking results, substituents on the iodophenyl or piperidine rings could be altered to enhance binding affinity or selectivity. For example, if docking studies suggest a nearby hydrophobic pocket, adding a lipophilic group could improve potency.
Altering the Scaffolding: The core structure could be modified to improve pharmacokinetic properties or to introduce new interaction points with the target.
Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) to fine-tune the molecule's activity and properties.
This in silico-guided approach allows for the prioritization of synthetic targets, saving time and resources in the laboratory by focusing on compounds with the highest probability of success.
Molecular Interactions and Mechanistic Research
Investigation of Binding Mechanisms with Biomolecular Targets
The initial step in characterizing a compound like N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide would be to identify its biological targets. This would be followed by a detailed investigation of the binding mechanisms.
Receptor Binding Studies and Affinity Measurements
Receptor binding studies are crucial for determining the affinity of a ligand for its target. Methodologically, this often involves competitive binding assays using a radiolabeled ligand known to bind to the target receptor. By measuring the displacement of the radioligand by this compound, one could determine its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The choice of cell lines or tissue preparations would depend on the expression of the target receptor.
Enzyme Inhibition Kinetics and Mechanism Elucidation
Should this compound be found to interact with an enzyme, kinetic studies would be employed to understand the nature of this interaction. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, researchers can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information provides insights into whether the compound binds to the enzyme's active site or an allosteric site.
Protein-Ligand Interaction Dynamics via Biophysical Methods
Advanced biophysical techniques offer a deeper understanding of the thermodynamics and kinetics of binding. Surface Plasmon Resonance (SPR) could be used to measure the association and dissociation rate constants of the compound with its target protein, providing a detailed kinetic profile of the interaction. Isothermal Titration Calorimetry (ITC) would directly measure the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Mechanistic Probes and Reporter Molecule Design Employing the Compound Scaffold
The scaffold of this compound could potentially be used in the design of mechanistic probes. For instance, the iodine atom could be replaced with a radioactive isotope for use in radiolabeling studies, or a fluorescent tag could be attached to create a reporter molecule for imaging studies. Such probes would be invaluable for tracking the compound's distribution in cells or tissues and for studying its interaction with its target in real-time.
Allosteric Modulation and Conformational Effects on Target Interactions
Investigations into whether this compound acts as an allosteric modulator would be a key area of research. Allosteric modulators bind to a site on the target protein distinct from the primary binding site, causing a conformational change that alters the protein's activity. Studies would need to be designed to assess if the compound can modulate the binding or effect of a known primary ligand.
Ligand-Based and Structure-Based Design Methodologies Incorporating the Compound Scaffold
The chemical structure of this compound could serve as a starting point for both ligand-based and structure-based drug design. In ligand-based design, analogs of the compound would be synthesized and their structure-activity relationships (SAR) studied to identify key chemical features responsible for its biological activity. For structure-based design, if the three-dimensional structure of the target protein is known, computational docking studies could be performed to predict the binding mode of this compound. This information would guide the rational design of more potent and selective derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for SAR Studies of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide Analogs
The rational design of analogs of this compound involves a multi-faceted approach to probe and optimize its interactions with biological targets, such as sigma receptors.
Systematic modification of the core scaffold is a cornerstone of SAR studies. For the N-phenyl-2-(piperidin-1-yl)acetamide class, modifications are typically explored in three main regions: the N-aryl ring, the acetamide (B32628) linker, and the piperidine (B6355638) moiety.
The N-Aryl (Iodophenyl) Ring: The electronic properties and substitution pattern of this ring are critical for binding affinity. Studies on analogous N-(1-benzylpiperidin-4-yl)arylacetamides have shown that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influence binding to sigma-1 receptors. nih.gov For instance, replacing the phenyl ring with other aromatic systems or introducing various substituents can dramatically alter affinity and selectivity. Halogen substitutions (F, Cl, Br, I) are common probes. While moving from a hydrogen to a halogen substituent on the phenyl ring can maintain or slightly improve sigma-1 affinity, it can also significantly increase affinity for the sigma-2 subtype, thereby altering the selectivity profile. nih.gov
The Piperidine Moiety: The piperidine ring serves as both a hydrophobic element and contains the basic nitrogen atom crucial for interaction with an acidic residue (like glutamic acid) in the sigma-1 receptor binding site. chemrxiv.org Modifications can include substitution on the ring or its replacement with other cyclic amines (e.g., pyrrolidine, morpholine, or piperazine) to alter basicity, lipophilicity, and conformational properties. unict.it
The Acetamide Linker: The length and rigidity of the linker between the aromatic ring and the basic amine are key determinants of receptor affinity and selectivity. For instance, in related N-arylalkylpiperidines, increasing the chain length from two carbons (phenethyl) to three carbons (phenylpropyl) was shown to shift the binding preference from sigma-1 toward sigma-2 receptors. nih.gov
The following table, adapted from SAR studies of analogous N-(1-benzylpiperidin-4-yl)arylacetamides, illustrates how systematic substitutions on the arylacetamide moiety can influence sigma receptor binding affinity. nih.gov
| Compound | Aryl Group (Ar) in Ar-CH₂CONH-R | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
|---|---|---|---|
| Analog 1 | Phenyl | 1.8 | 180 |
| Analog 2 | 4-Chlorophenyl | 1.2 | 140 |
| Analog 3 | 4-Fluorophenyl | 1.5 | 220 |
| Analog 4 | 4-Iodophenyl | 1.2 | 110 |
| Analog 5 | 4-Nitrophenyl | 0.8 | 130 |
| Analog 6 | 1-Naphthyl | 2.1 | 290 |
| Analog 7 | 2-Thienyl | 2.7 | 500 |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy for optimizing properties. uniba.it
Aromatic Ring Bioisosteres: The 3-iodophenyl ring can be replaced with various bioisosteres to explore interactions and modify physicochemical properties. In similar scaffolds, replacing the phenyl ring with large, hydrophobic aromatic systems like naphthyl or indole (B1671886) was found to have no significant effect on sigma-1 receptor affinity. nih.gov However, replacement with heteroaromatic rings like imidazole (B134444) or pyridyl led to a greater than 60-fold loss in affinity, suggesting that the specific electronic and steric profile of the carbocyclic phenyl ring is preferred for optimal interaction. nih.gov
Piperidine Ring Analogs: The piperidine ring can be exchanged for other cyclic amines. For example, replacing a piperazine (B1678402) ring with a piperidine in related scaffolds has been shown to modulate affinity and selectivity for sigma receptors. unict.it
Amide Bond Bioisosteres: The amide group itself can be replaced. For example, a reverse amide or ester linkage could be explored, although this would significantly alter the hydrogen bonding capability and conformational profile of the molecule.
The this compound scaffold possesses several rotatable bonds, particularly around the amide linkage. N-aryl acetamides are known to exist as a mixture of rotational isomers (rotamers) in solution due to the partial double-bond character of the amide C-N bond. The biological activity is often attributable to a single, "bioactive" conformation. Conformational restriction is a design strategy used to lock the molecule into this preferred conformation, which can lead to increased affinity and selectivity. This can be achieved by incorporating the flexible parts of the molecule into a more rigid ring system or by introducing sterically bulky groups that hinder free rotation.
Methodologies for Assessing SAR in In Vitro Research Models
The primary method for assessing the SAR of this compound analogs at their putative targets, the sigma receptors, is the in vitro radioligand competition binding assay. nih.gov
This technique quantifies the affinity of a test compound for a specific receptor. The general procedure involves:
Preparation of Receptor Source: A biological preparation rich in the target receptor is used. This is typically a homogenate of guinea pig brain tissue or membranes from cultured cells (e.g., HEK293 cells) that have been engineered to express a high density of sigma-1 or sigma-2 receptors. chemrxiv.org
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity, e.g., ³H-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound. chemrxiv.orgethernet.edu.et
Competition: The test compound competes with the radioligand for binding to the receptor. The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand.
Separation and Quantification: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.
Elucidation of Key Pharmacophoric Elements (Based on SAR findings)
Based on extensive SAR studies of related compounds, a well-defined pharmacophore model for high-affinity sigma-1 receptor ligands has been established. This compound fits this model well. The key pharmacophoric elements are:
A Positively Ionizable Group: A basic nitrogen atom, typically a tertiary amine like that in the piperidine ring, which is protonated at physiological pH. This group is believed to form a key ionic interaction with an acidic amino acid residue (e.g., Glu172) in the receptor's binding pocket. chemrxiv.org
Two Hydrophobic Regions: The binding site is flanked by two hydrophobic pockets. nih.gov In this compound, the 3-iodophenyl group serves as the primary hydrophobic region, while the piperidine ring itself constitutes the secondary hydrophobic region. The distance between the basic nitrogen and these hydrophobic regions is critical for high-affinity binding.
Structure-Property Relationships Pertaining to Research Utility
Beyond biological activity, the structure of this compound dictates its utility as a research tool and synthetic intermediate.
Chemical Stability: The acetamide linkage is generally stable under physiological conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the molecule across a range of pH values is an important parameter for its use in in vitro assays and for predicting its behavior in more complex biological systems.
Reactivity as a Synthetic Building Block: The presence of an iodine atom on the phenyl ring is a key feature that enhances the compound's utility as a synthetic building block. The carbon-iodine bond is relatively weak and serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the rapid and efficient synthesis of a diverse library of analogs where the iodo-group is replaced by various aryl, alkyl, alkynyl, or amino substituents, greatly facilitating advanced SAR studies.
Advanced Research Applications and Methodological Development
Use as a Chemical Probe in Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The structure of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide makes it a promising candidate for the development of such probes for target identification and validation, as well as for the creation of fluorescent and radiolabeled analogs for in-depth biological studies.
Application in Target Identification and Validation Methodologies
While direct studies employing this compound for target identification are not extensively documented in publicly available literature, its structural components suggest a strong potential for such applications. The piperidine (B6355638) moiety is a common pharmacophore found in many biologically active compounds, and the iodophenyl group can serve as a versatile handle for chemical modifications.
In principle, this compound could be used in affinity-based proteomics to identify its interacting protein partners within a complex biological sample. By immobilizing the compound on a solid support, it could be used to selectively capture and then identify binding proteins using techniques like mass spectrometry. Furthermore, the elucidation of its biological targets would be the first step in validating these targets for therapeutic intervention.
Development of Fluorescent or Radioligand Analogs for Research Probes
The development of fluorescent and radiolabeled analogs of small molecules is a powerful strategy to visualize and quantify their interactions with biological targets in real-time and in complex biological systems.
Fluorescent Analogs: The this compound scaffold can be chemically modified to incorporate a fluorophore. For instance, the amine of the piperidine ring or the phenyl ring could be functionalized with a fluorescent dye. These fluorescent probes could then be used in a variety of applications, including:
Fluorescence microscopy: To visualize the subcellular localization of the compound and its targets.
Flow cytometry: To quantify the binding of the compound to cells.
High-throughput screening: To identify other small molecules that compete for the same binding site.
While specific fluorescent analogs of this compound have not been detailed in available research, the synthesis of fluorescent probes based on similar piperidine-containing scaffolds has been successfully achieved for other biological targets.
Radioligand Analogs: The iodine atom on the phenyl ring of this compound is a key feature that makes it highly amenable to radioiodination. The introduction of a radioactive isotope of iodine, such as ¹²⁵I or ¹²³I, would transform the molecule into a radioligand. Radioiodinated ligands are invaluable tools in pharmacology and neuroscience for:
Receptor binding assays: To determine the affinity and density of receptors in various tissues.
In vivo imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), with the appropriate radioisotope, can be used to visualize the distribution of the target in the living brain.
For example, a related compound, radioiodinated (-)-2-[4-(3-iodophenyl) piperidino] cyclohexanol, has been synthesized and evaluated as a potential radioligand for mapping presynaptic cholinergic neurons . This demonstrates the feasibility and utility of radioiodinating phenylpiperidine derivatives for neuroimaging applications. The synthesis of such radioligands typically involves electrophilic radioiodination of a suitable precursor, such as a trialkylstannyl or boronic acid derivative.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Methodologies
Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of diverse compounds. The scaffold of this compound is well-suited for inclusion in combinatorial libraries due to the presence of multiple points for chemical diversification.
The core structure can be systematically modified at several positions:
The piperidine ring: Different substituents can be introduced on the nitrogen or carbon atoms of the piperidine ring.
The phenyl ring: The iodo-substituent can be replaced with other functional groups, or additional substituents can be introduced on the ring.
The acetamide (B32628) linker: The length and nature of the linker can be varied.
By systematically altering these components, a large library of analogs can be generated. This library can then be screened against a wide range of biological targets to identify "hit" compounds with desired biological activities. While there is no specific documentation of this compound being used in a major combinatorial library, its precursors, 3-iodoaniline (B1194756) and 2-(piperidin-1-yl)acetic acid, are commercially available and could be readily incorporated into automated synthesis workflows.
Methodological Advancements in Organic Synthesis Utilizing the Compound or its Precursors
The synthesis of this compound itself, and the use of its precursors in novel synthetic methodologies, contribute to the advancement of organic chemistry. The formation of the amide bond between 3-iodoaniline and 2-(piperidin-1-yl)acetic acid is a standard transformation, but the synthesis of related piperidine-containing molecules has seen recent innovations.
One notable advancement is the use of a modified Finkelstein reaction to facilitate the N-alkylation of various scaffolds with piperidine-containing side chains nih.gov. This reaction involves the in-situ generation of a more reactive iodopropylpiperidine from its chloro-analog, which can then be used to alkylate a variety of nucleophiles. This methodology could be adapted for the synthesis of analogs of this compound with different linker lengths between the piperidine and the amide nitrogen.
Furthermore, the 3-iodophenyl moiety is a valuable synthon in organic chemistry, particularly for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the late-stage functionalization of the molecule, providing a powerful tool for structure-activity relationship (SAR) studies and the development of more complex molecular architectures.
Potential Role in Materials Science Research
The incorporation of organic molecules into materials can lead to the development of novel materials with unique properties. The this compound molecule possesses features that suggest its potential utility in materials science.
The iodine atom on the phenyl ring can serve as a "handle" for incorporating the molecule into polymers or other materials through cross-coupling reactions evitachem.com. This could be exploited to create:
Supramolecular assemblies: The molecule could be designed to self-assemble into well-ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking.
Responsive materials: By incorporating this molecule into a polymer backbone, it might be possible to create materials that respond to external stimuli, such as changes in pH or the presence of specific analytes, due to the basic nature of the piperidine nitrogen.
While specific research on the application of this compound in materials science is not yet prevalent, the principles of using iodinated aromatic compounds in polymer synthesis are well-established.
Application in Chemical Biology Tools
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. This compound could serve as a scaffold for the development of sophisticated chemical biology tools, such as photoaffinity labels and activity-based probes.
Photoaffinity Labeling: Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule. To create a photoaffinity probe from this compound, a photoreactive group, such as a diazirine or an azide, would need to be incorporated into its structure. Upon irradiation with UV light, this group would form a highly reactive species that covalently crosslinks the probe to its binding target. The iodophenyl group could potentially be replaced by a photoreactive moiety, or such a group could be attached to another position on the molecule.
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes. If this compound were found to be an inhibitor of a particular enzyme, it could be converted into an ABP by incorporating a reactive "warhead" that would form a covalent bond with a reactive amino acid residue in the enzyme's active site. The piperidine and iodophenyl groups would provide the binding affinity and selectivity for the target enzyme.
Although the direct application of this compound in these tools has not been reported, its structure provides a solid foundation for the rational design of such probes to investigate its molecular targets and their functions.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
Direct experimental findings on this compound are limited. However, based on extensive research into its constituent chemical moieties, the following key characteristics and activities can be inferred:
Sigma Receptor Affinity: The presence of a piperidine (B6355638) ring is a common feature in many high-affinity sigma receptor ligands. The sigma-1 and sigma-2 receptors are recognized as important therapeutic targets for a range of neurological and psychiatric disorders, including pain, neurodegenerative diseases, and addiction. nih.gov It is highly probable that this compound would exhibit some degree of affinity for sigma receptors, making it a candidate for investigation in this area.
Enzyme Inhibition Potential: Acetamide (B32628) derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. For instance, various N-substituted acetamide derivatives have been synthesized and evaluated as cholinesterase and lipoxygenase inhibitors. nih.gov The specific combination of the piperidinyl and iodophenyl groups attached to the acetamide core could confer inhibitory activity against various enzymes, a hypothesis that warrants experimental validation.
Role of the Iodophenyl Group: The iodophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. nih.gov This feature is increasingly being exploited in rational drug design to improve the efficacy of therapeutic agents. nih.gov
Synthetic Feasibility: The synthesis of N-aryl piperidinyl acetamides is a well-established area of organic chemistry. researchgate.net Methodologies such as the Buchwald-Hartwig amination and other cross-coupling reactions provide efficient routes to construct the core scaffold of this compound, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. researchgate.net
Table 1: Inferred Properties and Potential Applications
| Feature | Implication | Potential Research Area |
|---|---|---|
| Piperidine Moiety | Potential for sigma receptor binding | Neurodegenerative disorders, pain management, psychiatric conditions |
| Acetamide Linker | Known scaffold for enzyme inhibitors | Cholinesterase inhibition (e.g., Alzheimer's disease), lipoxygenase inhibition (e.g., inflammation) |
| Iodophenyl Group | Can form halogen bonds, enhancing target binding | Rational drug design, improving potency and selectivity |
Identification of Outstanding Research Questions and Challenges
The nascent state of research on this compound presents numerous opportunities for investigation. Key outstanding questions and challenges include:
Biological Target Identification: The primary and secondary biological targets of this compound are currently unknown. A comprehensive screening against a panel of receptors, enzymes, and ion channels is necessary to elucidate its mechanism of action.
Pharmacological Characterization: Assuming the compound exhibits affinity for sigma receptors, it is crucial to determine whether it acts as an agonist, antagonist, or allosteric modulator. frontiersin.org This will be fundamental to understanding its potential therapeutic effects. frontiersin.org
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the iodophenyl, piperidine, and acetamide components affect biological activity is required. For instance, altering the position of the iodine atom on the phenyl ring or substituting the piperidine with other heterocyclic systems could dramatically impact potency and selectivity.
Synthetic Optimization: While the synthesis is feasible, challenges may arise in achieving high yields and purity, particularly on a larger scale. Developing robust and scalable synthetic protocols will be essential for further development.
Pharmacokinetic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In vitro and in vivo studies are needed to assess its drug-like properties.
Future Perspectives and Broader Academic Impact of Research on the Compound Scaffold
The this compound scaffold holds considerable promise for future research and could have a significant impact on several academic disciplines:
Medicinal Chemistry: This scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. nih.gov Its modular nature allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Research in this area would contribute to the broader understanding of how different chemical moieties influence biological activity.
Pharmacology: A thorough investigation of this compound's pharmacological profile could uncover novel mechanisms of action and potentially validate new therapeutic targets. If it proves to be a potent and selective sigma receptor modulator, it could become a valuable tool for studying the role of these receptors in health and disease. nih.govdrug-dev.com
Drug Discovery and Development: The development of new chemical entities with unique mechanisms of action is a critical need in the pharmaceutical industry. reachemchemicals.com The this compound scaffold, with its potential to target the central nervous system, could lead to the development of new treatments for a variety of neurological and psychiatric disorders. The exploration of heterocyclic compounds, such as this one, continues to be a highly productive area of drug discovery. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-iodoaniline with 2-(piperidin-1-yl)acetic acid derivatives. Key steps include amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution. Reaction parameters such as temperature (optimized at 0–5°C for intermediate stability), solvent polarity (DMF or THF), and catalyst choice (e.g., piperidine as a base) critically affect yield and purity . Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) can enhance reaction efficiency, as seen in analogous acetamide derivatives .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR confirms aromatic protons (δ 7.2–7.8 ppm for iodophenyl) and piperidinyl protons (δ 1.4–3.0 ppm). C NMR identifies the carbonyl carbon (δ ~170 ppm) and iodine-substituted aromatic carbons (δ ~95 ppm for C-I) .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks at m/z 344.04 [M+H] (calculated for CHINO) .
- InChI Key : Computed identifiers (e.g., InChIKey=ABC123XYZ) ensure structural reproducibility .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer :
- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess potency variability .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cAMP modulation) assays to confirm target engagement. For example, analogs like AZD8931 use dual-mechanism validation .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (CYP3A4/2D6) to rule out off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance binding affinity for CNS targets, as demonstrated in ROR-gamma modulators .
- Piperidine Modifications : Replace piperidine with morpholine or thiomorpholine to improve solubility (logP reduction by ~0.5 units) .
- Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and BBB penetration, followed by in vivo rodent studies .
Q. What computational methods are effective in predicting the electronic properties and binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity. MESP maps identify nucleophilic regions at the acetamide carbonyl .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like sigma-1 receptors (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2.0 Å) .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods .
- Biological Activity : Analogous compounds (e.g., ROR-gamma modulators) show IC values < 100 nM in autoimmune disease models .
- Computational Insights : DFT studies correlate electron-deficient aryl groups with enhanced target binding (ΔG ≤ -9.0 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
